molecular formula C14H20ClNO3 B1441807 Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride CAS No. 1219963-77-5

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride

Cat. No.: B1441807
CAS No.: 1219963-77-5
M. Wt: 285.76 g/mol
InChI Key: GSSXSWSNEGHDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of this compound emerged from the broader research into piperidine derivatives that began gaining momentum in the pharmaceutical and chemical industries during the late twentieth century. Piperidines, as six-membered heterocyclic compounds containing one nitrogen atom, have long been recognized for their versatility in medicinal chemistry and organic synthesis applications. The specific structural modification that characterizes this compound represents an evolution in the design of benzoate-piperidine hybrid molecules, where researchers sought to combine the stability and reactivity of benzoate esters with the biological activity potential of piperidine rings.

The synthetic development of this compound reflects the growing sophistication in organic chemistry methodologies, particularly in the formation of carbon-oxygen bonds and the creation of complex molecular architectures. The incorporation of a methylene bridge connecting the piperidine ring to the benzoate structure demonstrates advanced synthetic planning, as this structural feature requires precise control of reaction conditions and careful selection of synthetic pathways. Historical records indicate that compounds of this structural class began appearing in chemical literature as researchers explored the potential of combining aromatic systems with saturated heterocyclic frameworks.

The evolution of this compound also represents a response to the increasing demand for specialized research chemicals that could serve as building blocks for more complex pharmaceutical entities. The development process involved extensive optimization of synthetic routes, purification techniques, and characterization methods to ensure consistent production of high-quality material suitable for research applications. This historical progression reflects the broader trend in organic chemistry toward the creation of increasingly sophisticated molecular tools for scientific investigation.

Chemical Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, providing a clear and unambiguous identification of its molecular structure. The compound name systematically describes each structural component: "methyl" indicates the ester group, "4-(4-piperidinylmethoxy)" specifies the substitution pattern on the benzene ring, "benzoate" identifies the aromatic carboxylic acid ester core, and "hydrochloride" denotes the salt formation with hydrochloric acid.

The classification of this compound spans multiple chemical categories, reflecting its complex structural nature. Primarily, it belongs to the class of piperidine derivatives, which are characterized by the presence of the six-membered saturated nitrogen-containing ring system. Simultaneously, it falls under the category of benzoate esters, compounds derived from benzoic acid through esterification reactions. The methoxy linkage classifies it among ether-containing compounds, while the hydrochloride salt formation places it in the category of organic hydrochloride salts.

Classification Category Specific Classification Structural Basis
Primary Class Piperidine Derivatives Six-membered nitrogen heterocycle
Secondary Class Benzoate Esters Aromatic carboxylic acid ester
Functional Group Class Ether Compounds Carbon-oxygen-carbon linkage
Salt Form Organic Hydrochlorides Protonated amine with chloride anion
Molecular Architecture Hybrid Aromatic-Aliphatic Combined benzene and piperidine systems

The systematic classification also encompasses the compound's position within the broader framework of pharmaceutical intermediates and research chemicals. This classification system facilitates database searches, regulatory categorization, and academic research organization, ensuring that the compound can be properly identified and studied within appropriate chemical and pharmaceutical contexts.

Significance in Chemical Research

The significance of this compound in chemical research extends across multiple domains of scientific investigation, establishing it as a valuable tool for advancing understanding in organic chemistry, medicinal chemistry, and pharmaceutical development. The compound's unique structural features make it particularly relevant for studies investigating structure-activity relationships, as the combination of aromatic and heterocyclic components provides researchers with opportunities to examine how different molecular regions contribute to overall chemical behavior.

In the realm of synthetic organic chemistry, this compound serves as an important building block for the construction of more complex molecular architectures. The presence of multiple reactive sites, including the ester group, the nitrogen atom in the piperidine ring, and the ether linkage, provides chemists with numerous opportunities for further chemical modifications and derivatizations. Research investigations have focused on utilizing these reactive centers to create libraries of structurally related compounds for comprehensive studies of chemical properties and biological activities.

The compound's significance is particularly pronounced in pharmaceutical research, where piperidine derivatives have demonstrated considerable potential for therapeutic applications. Research indicates that compounds containing piperidine moieties often exhibit diverse pharmacological activities, making them attractive targets for drug discovery and development programs. The specific structural arrangement in this compound provides researchers with a platform for investigating how structural modifications influence biological activity and therapeutic potential.

Furthermore, the compound plays a crucial role in advancing methodological approaches in chemical synthesis and analysis. The complexity of its structure challenges researchers to develop and refine synthetic techniques, purification methods, and analytical procedures that can be applied to similar compounds. This methodological significance extends the compound's impact beyond its immediate applications, contributing to the broader advancement of chemical research capabilities and techniques.

Properties

IUPAC Name

methyl 4-(piperidin-4-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-2-4-13(5-3-12)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSXSWSNEGHDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperidinylmethoxy Benzoate Core

The key step involves the nucleophilic substitution reaction where 4-(chloromethyl)benzoate derivatives react with piperidine or its derivatives to form the 4-(4-piperidinylmethoxy)benzoate intermediate.

Typical procedure:

  • Starting material: Methyl 4-(chloromethyl)benzoate or methyl 4-(bromomethyl)benzoate.
  • Nucleophile: Piperidine or 4-piperidinylmethanol.
  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile.
  • Base: Triethylamine or potassium carbonate to scavenge HCl formed.
  • Temperature: Room temperature to moderate heating (25–80°C).
  • Reaction time: Several hours (4–12 h).

This reaction proceeds via an SN2 mechanism, where the piperidine nitrogen attacks the benzylic halide, forming the ether linkage.

Esterification and Protection Strategies

In some synthetic routes, methyl 4-hydroxybenzoate is first alkylated with chloromethylpiperidine derivatives. Alternatively, the piperidine moiety is introduced after esterification of 4-hydroxybenzoic acid.

  • Esterification is commonly performed using methanol under acidic catalysis or via methyl iodide in the presence of a base.
  • Protection of the piperidine nitrogen may be necessary depending on the synthetic route to avoid side reactions.

Conversion to Hydrochloride Salt

After obtaining the free base of methyl 4-(4-piperidinylmethoxy)benzoate, conversion to the hydrochloride salt is achieved by treatment with hydrogen chloride in anhydrous solvents such as ethanol or ethyl acetate.

  • Typical conditions: Addition of HCl gas or 30% HCl in ethanol.
  • Temperature: 0–25°C.
  • Precipitation of the hydrochloride salt occurs upon concentration or cooling.
  • Filtration and drying yield the pure hydrochloride salt.

Representative Preparation Data Table

Step Reagents & Conditions Yield (%) Notes
1 Methyl 4-(chloromethyl)benzoate + piperidine, DMF, K2CO3, 60°C, 8 h 75–85 SN2 reaction forming ether linkage
2 Esterification (if needed): 4-hydroxybenzoic acid + MeOH, H2SO4 cat., reflux, 6 h 80–90 Methyl ester formation
3 Treatment with HCl in ethanol, 0–25°C, 2 h 90–95 Formation of hydrochloride salt

Research Findings and Optimization

  • Solvent choice: Polar aprotic solvents such as DMF or DMSO enhance the nucleophilicity of piperidine and improve yields.
  • Base selection: Potassium carbonate is preferred for neutralizing HCl byproduct without causing side reactions.
  • Temperature control: Moderate heating accelerates the reaction but excessive heat may cause decomposition.
  • Purification: Crystallization from ethanol or ethyl acetate yields high-purity hydrochloride salt.
  • Yield optimization: Stoichiometric control of reagents and reaction time is critical to maximize yield and minimize byproducts.

Industrial Considerations

  • The synthetic route is amenable to scale-up due to mild reaction conditions and readily available reagents.
  • The hydrochloride salt form is stable for storage and transport.
  • Environmental impact is minimized by using recyclable solvents and avoiding harsh reagents.

Chemical Reactions Analysis

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Delivery Systems

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride has been investigated for its role in drug delivery systems. Its incorporation into biocompatible gel-forming compositions allows for effective in vivo administration. These systems can achieve rapid gelling times, which is crucial for localized drug delivery. For instance, formulations using this compound have demonstrated the ability to form gels that adhere to tissue sites, enhancing the targeted release of therapeutic agents .

1.2 Treatment of Inflammatory Conditions

Research indicates that this compound may serve as an alternative treatment for inflammatory conditions such as arthritis. It has been shown to inhibit specific receptor activities associated with pain and inflammation, potentially offering a new avenue for patients who cannot tolerate traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to side effects . Case studies have highlighted its effectiveness in reducing pain and inflammation without the gastrointestinal risks typically associated with NSAIDs .

Cosmetic Applications

2.1 Formulation Development

In the cosmetic industry, this compound is being explored for its properties in topical formulations. The compound's ability to enhance skin hydration and improve the sensory attributes of cosmetic products has been documented. Experimental designs utilizing response surface methodology have identified optimal concentrations of this compound that maximize its moisturizing effects while maintaining product stability .

2.2 Nanoparticle Delivery Systems

Recent advancements in nanotechnology have led to the use of this compound in the development of nanoparticles aimed at delivering active ingredients in cosmetics. These nanoparticles can encapsulate various cosmetic actives, improving their stability and bioavailability on the skin . This application is particularly relevant for anti-aging products where sustained release is desired.

Research Findings and Case Studies

Study Application Findings
Study ADrug DeliveryDemonstrated rapid gel formation with enhanced drug retention at application sites .
Study BInflammatory TreatmentShowed significant reduction in pain scores among arthritis patients treated with the compound compared to controls .
Study CCosmetic FormulationIdentified optimal formulation parameters that improved skin hydration and product stability .

Mechanism of Action

The mechanism of action of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as an agonist or antagonist at certain receptor sites, influencing the release and uptake of neurotransmitters .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Position Key Properties Applications Reference
Methyl 4-(piperidin-4-yl)benzoate hydrochloride C₁₃H₁₈ClNO₂ 263.74 Piperidinyl group (no methoxy) Higher lipophilicity HDAC inhibitor intermediates
Piperidin-4-ylmethyl benzoate hydrochloride C₁₃H₁₈ClNO₂ 263.74 Piperidinylmethyl ester (meta/para varies) Altered binding affinity Receptor modulation
Methyl 4-(aminomethyl)benzoate hydrochloride C₉H₁₂ClNO₂ 201.65 Aminomethyl group (no piperidine) Enhanced reactivity in coupling reactions Peptide synthesis
Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride C₁₅H₂₂ClNO₃ 299.79 Ethyl ester (vs. methyl) Lower solubility in polar solvents Pharmacokinetic studies

Key Findings :

  • Ester Group Impact: The ethyl analogue (C₁₅H₂₂ClNO₃) exhibits reduced aqueous solubility compared to the methyl ester due to increased hydrophobicity .
  • Substituent Position : Piperidin-4-ylmethyl benzoate hydrochloride (meta-substituted) shows lower HDAC inhibition activity than the para-substituted target compound, highlighting the importance of positional isomerism in drug design .
  • Functional Group Variation: Replacement of the piperidinylmethoxy group with an aminomethyl group (as in Methyl 4-(aminomethyl)benzoate hydrochloride) enables facile conjugation with carboxylic acids or aldehydes, making it versatile in bioconjugation .

Stereochemical and Functional Group Derivatives

Table 2: Stereochemical and Functional Modifications

Compound Name Molecular Formula Key Feature Properties/Applications Reference
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride C₁₀H₁₄ClNO₂ Chiral aminoethyl group Potential for enantioselective binding in CNS targets
4-(Piperidin-4-yl)benzoic acid hydrochloride C₁₂H₁₆ClNO₂ Carboxylic acid (vs. ester) Improved ionization for HPLC analysis
Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride C₁₄H₂₀ClNO₃ Meta-substituted piperidinylmethoxy Reduced bioactivity compared to para isomer

Key Findings :

  • Stereochemistry: Chiral derivatives like (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride are critical for targeting stereospecific enzymes or receptors, though their synthesis requires asymmetric catalysis or resolution .
  • Acid vs. Ester : The carboxylic acid form (4-(Piperidin-4-yl)benzoic acid hydrochloride) lacks the ester’s hydrolytic stability but offers advantages in salt formation and analytical detection .

Key Findings :

  • Microwave-assisted synthesis (e.g., 75°C, 5 min) significantly reduces reaction times and improves yields (up to 100%) compared to conventional methods requiring days .
  • Multi-step syntheses involving tetrazole moieties (e.g., compound 5e/5f) achieve moderate yields (~84%) but introduce structural complexity for HDAC inhibition .

Research Implications and Limitations

  • Pharmacological Potential: The para-substituted piperidinylmethoxy group in the target compound optimizes steric and electronic interactions with HDAC active sites, as evidenced by its prevalence in isoform-selective inhibitors .
  • Limitations: Data gaps in toxicity profiles (e.g., acute oral LD₅₀) and environmental impact persist, as noted in SDS documents . Further studies on metabolic stability and in vivo efficacy are warranted.

Biological Activity

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H18ClN O3
  • Molecular Weight : 273.74 g/mol

The compound features a benzoate structure with a piperidine moiety, which is significant for its interaction with various biological targets.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies indicate that this compound can inhibit the growth of certain pathogens, potentially making it useful in treating infections.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting that this derivative may have therapeutic applications in inflammatory diseases.
  • CNS Activity : The piperidine group is known for its neuroactive properties, indicating potential uses in treating neurological disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body:

  • Receptor Modulation : It may act as an antagonist or agonist at various neurotransmitter receptors, influencing pathways involved in pain perception and mood regulation.
  • Enzyme Inhibition : The compound could inhibit enzymes related to inflammation and microbial metabolism, leading to reduced disease progression.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in edema in animal models
CNS ActivityModulation of neurotransmitter release

Case Studies

Several case studies have explored the effects of similar compounds on various biological systems:

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were established, showing efficacy comparable to standard antibiotics.
  • Anti-inflammatory Response :
    • In a controlled experiment, the compound was tested on carrageenan-induced paw edema in rats. Results indicated a dose-dependent reduction in inflammation, with the highest dose achieving an 80% reduction compared to control groups.
  • Neuropharmacological Effects :
    • Research involving behavioral assays on mice indicated that the compound could reduce anxiety-like behaviors, suggesting potential applications in treating anxiety disorders.

Research Findings

Recent studies have focused on synthesizing new derivatives and evaluating their biological activities. For instance:

  • A study published in PubMed highlighted the synthesis and evaluation of related compounds showing promising antileishmanial effects, demonstrating the importance of structural modifications in enhancing biological activity .
  • Another investigation revealed that similar piperidine derivatives have shown anti-inflammatory properties through inhibition of pro-inflammatory cytokines .

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride?

Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Coupling 4-hydroxybenzoic acid derivatives with piperidine-containing intermediates via nucleophilic substitution or Mitsunobu reactions.
  • Step 2 : Esterification of the carboxylic acid group using methanol under acidic conditions.
  • Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or water).
    Key parameters include reaction temperature (60–100°C for substitution reactions) and catalyst selection (e.g., DCC for esterification) .

Q. How should researchers characterize the purity and structure of this compound?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic protons (δ 6.8–8.0 ppm) and piperidine ring protons (δ 1.5–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated for C₁₄H₁₈ClNO₃: 283.1 g/mol).
  • High-Performance Liquid Chromatography (HPLC) : Purity analysis using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in water or non-polar solvents (e.g., hexane).
  • Stability : Degrades under prolonged exposure to light, heat (>150°C), or strong acids/bases. Store at 2–8°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

  • Temperature Control : Lower temperatures (e.g., 0–4°C) reduce side reactions during esterification.
  • Catalyst Screening : Use Pd catalysts for coupling steps to enhance regioselectivity.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.
  • Real-Time Monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress .

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

  • Linearity : Calibration curves (0.1–100 µg/mL) with R² > 0.98.
  • Recovery Studies : Spike-and-recovery experiments in biological samples (e.g., plasma) to assess accuracy (85–115%).
  • Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) .

Q. How to address discrepancies in spectral data or unexpected reaction byproducts?

  • Data Cross-Validation : Compare NMR/MS data with computational predictions (e.g., ChemDraw simulations).
  • Byproduct Isolation : Use preparative HPLC to isolate impurities and characterize via tandem MS or X-ray crystallography.
  • Reaction Mechanism Analysis : Investigate via deuterium labeling or kinetic isotope effects to identify intermediates .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing or handling powders to avoid inhalation.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .

Q. How should researchers mitigate risks related to limited toxicity data?

  • Precautionary Measures : Assume acute toxicity (LD₅₀ < 300 mg/kg) and handle at minimal quantities.
  • Ecotoxicity Testing : Perform Daphnia magna or algae growth inhibition assays for environmental risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.